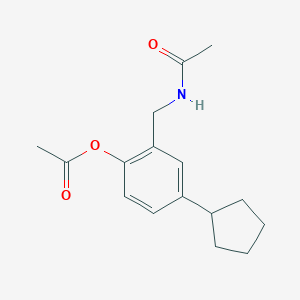![molecular formula C28H28N2O3 B14379111 7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid CAS No. 89839-00-9](/img/structure/B14379111.png)
7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid is a synthetic compound that features an imidazole ring substituted with three phenyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a versatile heterocyclic structure known for its presence in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid typically involves the formation of the imidazole ring followed by the attachment of the heptanoic acid chain. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The specific conditions for synthesizing this compound may involve the use of benzil, aniline, and ammonium acetate in the presence of a catalyst such as iodine .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable methods that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions
7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can modify the phenyl groups or the imidazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Aplicaciones Científicas De Investigación
7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and proteins, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4,5-Triphenyl-1H-imidazole: A simpler imidazole derivative with similar structural features.
2,4,5-Triphenyl-1H-imidazole: Another imidazole derivative with different substitution patterns.
Uniqueness
7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid is unique due to the presence of the heptanoic acid chain, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
89839-00-9 |
|---|---|
Fórmula molecular |
C28H28N2O3 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
7-(1,4,5-triphenylimidazol-2-yl)oxyheptanoic acid |
InChI |
InChI=1S/C28H28N2O3/c31-25(32)20-12-1-2-13-21-33-28-29-26(22-14-6-3-7-15-22)27(23-16-8-4-9-17-23)30(28)24-18-10-5-11-19-24/h3-11,14-19H,1-2,12-13,20-21H2,(H,31,32) |
Clave InChI |
VUUAPLHTNQCAJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)

![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)
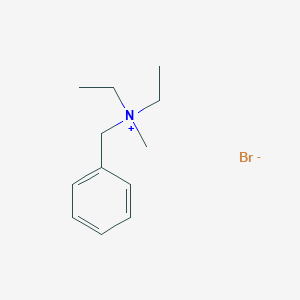
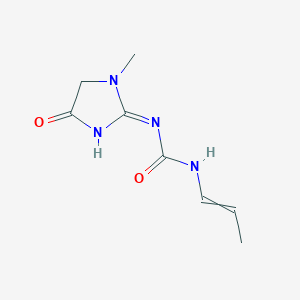
![4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole](/img/structure/B14379067.png)
![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)
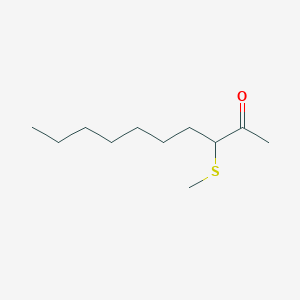
![8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14379079.png)
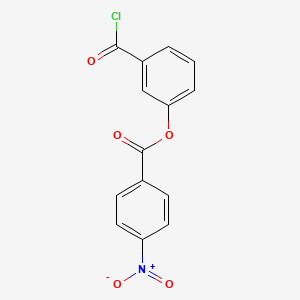
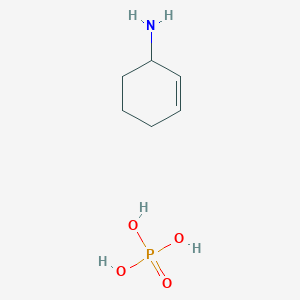
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)
